1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrrol-2-one core, followed by the introduction of the furan-2-yl and benzoyl groups through various coupling reactions. The dimethylamino group is typically introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the benzoyl group would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties could be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one
- 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(4-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C28H30N2O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H30N2O5/c1-19-7-4-8-20(17-19)18-35-22-12-10-21(11-13-22)26(31)24-25(23-9-5-16-34-23)30(28(33)27(24)32)15-6-14-29(2)3/h4-5,7-13,16-17,25,31H,6,14-15,18H2,1-3H3/b26-24- |
InChI Key |
QWLQAUCUIKAPLB-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CO4)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CO4)O |
Origin of Product |
United States |
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